

# AX20017: A Potent Inhibitor of Mycobacterium tuberculosis PknG

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## Compound of Interest

Compound Name: AX20017

Cat. No.: B605710

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## Application Notes and Protocols for Researchers

Introduction: **AX20017** is a small-molecule inhibitor of Protein Kinase G (PknG), a crucial virulence factor for the intracellular survival of Mycobacterium tuberculosis (M. tuberculosis). By selectively targeting PknG, **AX20017** promotes the fusion of phagosomes with lysosomes within host macrophages, leading to the degradation of the mycobacteria.<sup>[1][2][3]</sup> This document provides detailed information on the procurement, handling, and application of **AX20017** for research purposes, including experimental protocols for its use in studying M. tuberculosis.

## Supplier and Purchasing Information

**AX20017** is available from several commercial suppliers. The following table summarizes purchasing information from various vendors. Researchers should note that pricing and availability are subject to change and should be confirmed with the respective supplier.

Supplier	Catalog Number	Purity	Available Quantities
MedchemExpress	HY-14987	99.69%	10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg
TargetMol	T7312	99.31%	2 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg
BioHippo	BHB20440054	Not Specified	1 mL, 2 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg
MedKoo Biosciences	563416	>98%	50mg, 100mg, 250mg, 500mg, 1g

## Physicochemical and Handling Properties

A summary of the key physicochemical and handling properties of **AX20017** is provided below.

Property	Value	Reference
Molecular Formula	C13H16N2O2S	[1]
Molecular Weight	264.34 g/mol	[1][4]
CAS Number	329221-38-7	[1]
IC50 (PknG)	0.39 $\mu$ M	[4][5]
Solubility	DMSO: 32 mg/mL (121.06 mM)	[4]
Storage (Powder)	-20°C for 3 years	[4]
Storage (In Solvent)	-80°C for 1 year	[4]

Note: For in vivo experiments, it is recommended to prepare fresh solutions daily. If a stock solution in DMSO is prepared, it can be stored at -80°C for up to one year. Aliquoting is recommended to avoid repeated freeze-thaw cycles.[4][5]

## Mechanism of Action and Signaling Pathway

**AX20017** is a highly selective ATP-competitive inhibitor of PknG. In *M. tuberculosis*-infected macrophages, PknG is secreted by the bacterium and interferes with host cell trafficking pathways, specifically inhibiting the fusion of the mycobacterial phagosome with lysosomes.[2] This allows the bacteria to survive and replicate within the host cell. **AX20017** blocks the kinase activity of PknG, thereby preventing this inhibition and allowing the phagosome to mature and fuse with lysosomes, leading to the killing of the intracellular mycobacteria.[1][3]

Furthermore, PknG plays a role in regulating the central metabolism of *M. tuberculosis* through the phosphorylation of GarA, a key metabolic regulator.[6][7] By inhibiting PknG, **AX20017** can disrupt the metabolic adaptations of the bacteria that are crucial for their survival under stress conditions such as hypoxia and nutrient starvation.[6]

Caption: **AX20017** inhibits PknG, promoting phagosome-lysosome fusion.

## Experimental Protocols

### In Vitro Kinase Inhibition Assay

This protocol is to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **AX20017** against PknG.

Materials:

- Recombinant PknG enzyme
- Myelin Basic Protein (MBP) as a generic substrate
- [ $\gamma$ -<sup>33</sup>P]ATP
- **AX20017**
- Kinase reaction buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MnCl<sub>2</sub>, 1 mM DTT, pH 7.4)
- SDS-PAGE gels and autoradiography equipment or a luminescence-based kinase assay kit (e.g., ADP-Glo).[8]

#### Procedure:

- Prepare serial dilutions of **AX20017** in DMSO, then dilute further in the kinase reaction buffer. A typical concentration range to test would be from 100  $\mu$ M down to 1 nM.
- In a microcentrifuge tube or 96-well plate, combine the recombinant PknG enzyme and the MBP substrate in the kinase reaction buffer.
- Add the different concentrations of **AX20017** to the reaction mixtures. Include a vehicle control (DMSO only).
- Initiate the kinase reaction by adding [ $\gamma$ - $^{33}$ P]ATP (or cold ATP for luminescence-based assays).
- Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes).
- Stop the reaction by adding SDS-PAGE loading buffer.
- Separate the reaction products by SDS-PAGE.
- For radiometric assays, expose the gel to a phosphor screen and quantify the phosphorylation of MBP using a phosphorimager.
- For luminescence-based assays, follow the manufacturer's protocol to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
- Plot the percentage of kinase inhibition against the logarithm of the **AX20017** concentration and fit the data to a dose-response curve to determine the IC50 value.

## Mycobacterium tuberculosis Proliferation Assay (Broth Microdilution)

This protocol assesses the direct effect of **AX20017** on the growth of *M. tuberculosis* in liquid culture.

#### Materials:

- *M. tuberculosis* H37Rv strain

- Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80

- **AX20017**

- 96-well microplates
- Resazurin or other viability indicators

Procedure:

- Grow *M. tuberculosis* H37Rv to mid-log phase (OD600 of 0.4-0.6) in 7H9 broth.
- Adjust the bacterial culture to a starting OD600 of 0.05 in fresh 7H9 broth.
- Prepare serial dilutions of **AX20017** in 7H9 broth in a 96-well plate.
- Add the bacterial suspension to each well. Include wells with bacteria only (positive control) and broth only (negative control).
- Incubate the plate at 37°C for 5-7 days.
- After incubation, add a viability indicator such as resazurin to each well and incubate for a further 24 hours.
- Measure the fluorescence or absorbance according to the indicator's instructions to determine bacterial viability.
- The minimum inhibitory concentration (MIC) is defined as the lowest concentration of **AX20017** that inhibits visible growth or reduces the viability signal by  $\geq 90\%$  compared to the positive control.

## Intracellular Survival Assay in Macrophages

This protocol evaluates the efficacy of **AX20017** in killing *M. tuberculosis* within infected macrophages.

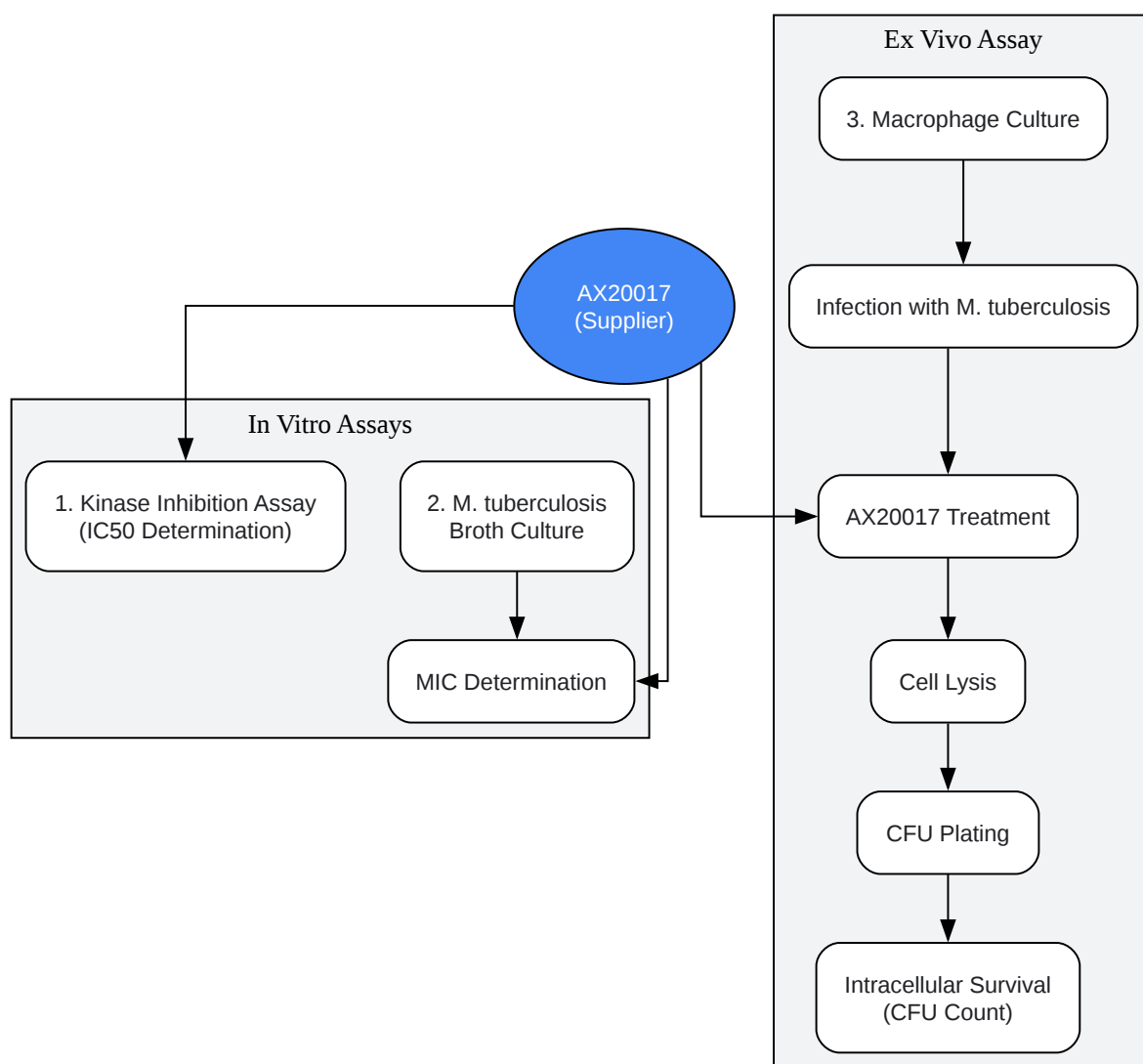
Materials:

- J774A.1 or THP-1 macrophage cell line
- M. tuberculosis H37Rv strain
- DMEM or RPMI-1640 medium supplemented with 10% FBS
- **AX20017**
- 24-well tissue culture plates
- Amikacin
- 0.1% SDS or 0.1% Triton X-100 in PBS for cell lysis
- Middlebrook 7H11 agar plates

Procedure:

- Seed macrophages in 24-well plates and allow them to adhere overnight (for J774A.1) or differentiate with PMA (for THP-1).
- Infect the macrophage monolayer with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1 for 4 hours.
- Wash the cells three times with warm PBS to remove extracellular bacteria.
- Add fresh medium containing a low concentration of amikacin (e.g., 50 µg/mL) to kill any remaining extracellular bacteria for 2 hours.
- Remove the amikacin-containing medium and replace it with fresh medium containing different concentrations of **AX20017** or a vehicle control (DMSO).
- Incubate the infected cells for 24-48 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- At the desired time points, wash the cells with PBS and lyse them with 0.1% SDS or Triton X-100.
- Prepare serial dilutions of the cell lysates and plate them on 7H11 agar plates.

- Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
- Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.[3][9] Compare the CFU counts from **AX20017**-treated wells to the vehicle control to determine the effect on intracellular survival.



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Caption: Workflow for evaluating **AX20017**'s in vitro and ex vivo activity.



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